4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid typically involves the reaction of 4-aminophenyl oxane-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
- 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid
Uniqueness
4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. The presence of the oxane ring and the Boc-protected amine group makes it a versatile intermediate in organic synthesis, with applications that extend beyond those of similar compounds.
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-13-6-4-12(5-7-13)17(14(19)20)8-10-22-11-9-17/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
JIHDGJQHTIIWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.